molecular formula C22H20O4 B1628388 2,5-Dibenzyloxyphenylacetic acid CAS No. 79755-47-8

2,5-Dibenzyloxyphenylacetic acid

Cat. No.: B1628388
CAS No.: 79755-47-8
M. Wt: 348.4 g/mol
InChI Key: KWIBJZFUZRSKCA-UHFFFAOYSA-N
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Description

2,5-Dibenzyloxyphenylacetic acid is a synthetic phenylacetic acid derivative of significant interest in medicinal chemistry and pharmaceutical research . Compounds within the phenylacetic and phenoxyacetic acid structural classes have been extensively investigated as potent antagonists of the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on T Helper 2 cells) receptor, a key target for the treatment of allergic inflammatory diseases such as asthma and rhinitis . The structural motif of substituted phenylacetic acids is a privileged scaffold in drug discovery, often contributing to high-affinity binding and targeted biological activity . Researchers utilize this benzyloxy-substituted derivative as a key synthetic intermediate or building block for the development of novel therapeutic agents . Furthermore, phenylacetic acid derivatives are also studied in other scientific contexts, including their roles in biochemical pathways, such as the bacterial phenylacetic acid (PAA) degradation pathway, which is a central metabolic route for aromatic compounds in numerous microorganisms . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,5-bis(phenylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-22(24)14-19-13-20(25-15-17-7-3-1-4-8-17)11-12-21(19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIBJZFUZRSKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564214
Record name [2,5-Bis(benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79755-47-8
Record name [2,5-Bis(benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Aryl Phenylacetic Acids As Synthetic Intermediates in Chemical Research

Aryl phenylacetic acids, characterized by a phenylacetic acid moiety bearing an additional aryl group, represent a cornerstone in the field of organic synthesis. Their structural framework provides a unique combination of reactive sites, making them amenable to a wide array of chemical transformations. The carboxylic acid functional group can readily undergo esterification, amidation, and reduction, while the α-carbon can be functionalized through various alkylation and arylation reactions. chemicalbook.com

The versatility of aryl phenylacetic acids is further underscored by their utility in the construction of diverse molecular scaffolds. For instance, they serve as key precursors in the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals and functional materials. nih.gov Palladium-catalyzed cross-coupling reactions of aryl acetic acid derivatives have been developed to facilitate the formation of carbon-carbon bonds at the α-position. chemicalbook.com Furthermore, these acids can be employed in the synthesis of heterocyclic compounds and have been utilized as building blocks for the creation of coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties. google.com The ability to introduce a wide range of substituents onto the aromatic rings allows for fine-tuning of the electronic and steric properties of the resulting molecules, making aryl phenylacetic acids a highly adaptable platform for synthetic chemists.

Synthetic Methodologies for the Preparation of 2,5 Dibenzyloxyphenylacetic Acid

Foundational Retrosynthetic Analysis for Dibenzyloxyphenylacetic Acid Frameworks

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comamazonaws.comyoutube.comyoutube.com For 2,5-Dibenzyloxyphenylacetic acid, the primary disconnections involve the ether linkages and the acetic acid side chain.

The most logical retrosynthetic step is the disconnection of the two benzyl (B1604629) ether bonds, leading back to 2,5-dihydroxyphenylacetic acid and benzyl bromide. This approach simplifies the target molecule to a core phenolic structure. Another key disconnection is at the carboxymethyl group, which can be conceptually cleaved to a 2,5-dibenzyloxybenzyl halide intermediate, setting the stage for a carboxylation reaction. google.com These disconnections must correspond to reliable and known chemical reactions to be synthetically viable. amazonaws.com

Retrosynthetic analysis of this compound, showing disconnection of the benzyl ether bonds and the acetic acid side chain.

Direct Synthesis Approaches to the this compound Core

Direct synthesis strategies focus on building the molecule from a central phenolic precursor, incorporating the benzyl ether and acetic acid functionalities in a stepwise manner.

The protection of hydroxyl groups as benzyl ethers is a common and effective strategy in organic synthesis. organic-chemistry.org In the context of this compound, a suitable starting material is a derivative of 2,5-dihydroxyphenylacetic acid. The phenolic hydroxyl groups are converted to benzyl ethers via a Williamson ether synthesis. organic-chemistry.org This typically involves treating the dihydroxy compound with a base, such as sodium hydride or potassium carbonate, to generate the phenoxide ions, which then react with benzyl bromide or benzyl chloride. organic-chemistry.org The choice of base and reaction conditions can be optimized to achieve high yields. For instance, the use of a phase-transfer catalyst can enhance the reaction rate and yield. organic-chemistry.org

General scheme for the benzylation of a dihydroxy-substituted phenylacetic acid derivative using benzyl halide and a base.

Alternatively, for substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org

The introduction of the acetic acid moiety onto the aromatic ring is a critical step. One common method involves the carbonylation of a corresponding benzyl halide. researchgate.net For example, 2,5-dibenzyloxybenzyl chloride can be carbonylated using carbon monoxide in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base like sodium hydroxide. researchgate.net This method can provide the desired phenylacetic acid derivative in high yield under relatively mild conditions. researchgate.net

Another approach is the reaction of a benzyl halide with a cyanide salt to form a benzyl cyanide, followed by hydrolysis to the carboxylic acid. This two-step process is a classic method for the synthesis of phenylacetic acids. google.comnih.gov

General scheme for the carboxylation of a benzyl halide via carbonylation or cyanation followed by hydrolysis.

Advanced Synthetic Transformations Leading to this compound

More complex synthetic routes may be necessary when starting from less functionalized precursors or when specific regioselectivity is required.

In some synthetic strategies, it may be advantageous to start with a phenylacetic acid derivative and introduce the benzyloxy groups regioselectively. This requires careful control of the reaction conditions to ensure that the functionalization occurs at the desired 2- and 5-positions. For example, starting with a suitably substituted phenylacetic acid, selective halogenation followed by a nucleophilic substitution with benzyl alcohol in the presence of a suitable catalyst could be a viable route. Palladium-catalyzed C-O coupling reactions have emerged as powerful tools for the formation of aryl ethers. organic-chemistry.orgorganic-chemistry.org

The synthesis of this compound can be part of a longer, multistep sequence for the preparation of more complex molecules. nih.gov These sequences often involve a combination of the reactions discussed above, along with other transformations to build up the desired molecular architecture. For instance, a synthesis might begin with a simple aromatic compound like p-xylene, which undergoes a series of reactions including Friedel-Crafts acylation, ketal formation, rearrangement, hydrolysis, and acidification to ultimately yield a substituted phenylacetic acid. google.com Similarly, starting from 1,4-dimethoxybenzene, a sequence of halomethylation, cyanation, and hydrolysis can lead to 2,5-dimethoxyphenylacetic acid, which could then be demethylated and subsequently benzylated. nih.gov The synthesis of related compounds like 2,5-dihydroxy-1,4-benzenediacetic acid also provides insights into the construction of such frameworks. chemicalbook.com

The following table summarizes some of the key reactions and conditions employed in the synthesis of phenylacetic acid derivatives, which are applicable to the synthesis of this compound.

Reaction TypeStarting MaterialReagents and ConditionsProductReference
Williamson Ether Synthesis2,5-Dihydroxyphenylacetic acid derivativeBenzyl bromide, K₂CO₃, Acetone, RefluxThis compound derivative organic-chemistry.org
Carbonylation2,5-Dibenzyloxybenzyl chlorideCO, Pd(PPh₃)₂Cl₂, NaOH, Solvent, HeatThis compound researchgate.net
Cyanation and Hydrolysis2,5-Dibenzyloxybenzyl chloride1. NaCN, DMSO; 2. H₃O⁺, HeatThis compound google.comnih.gov
Friedel-Crafts Acylationp-XyleneAcetyl bromide, AlCl₃2,5-Dimethylacetophenone google.com

Chemical Reactivity and Derivatization of 2,5 Dibenzyloxyphenylacetic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modifications, enabling the formation of esters, amides, and the reduction to alcohols and aldehydes.

Esterification Reactions for Advanced Intermediates

Esterification of 2,5-dibenzyloxyphenylacetic acid is a common strategy to produce advanced intermediates for further synthetic transformations. These reactions typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol and reaction conditions can be tailored to achieve the desired ester product.

ReactantReagent/CatalystProductApplication
This compoundMethanol, H₂SO₄Methyl 2,5-dibenzyloxyphenylacetateIntermediate for further functionalization
This compoundEthanol, HClEthyl 2,5-dibenzyloxyphenylacetateBuilding block for complex esters
This compoundtert-Butanol, DCCtert-Butyl 2,5-dibenzyloxyphenylacetateIntermediate with a bulky protecting group

Amidation and Peptide Coupling Applications

The carboxylic acid functionality of this compound readily undergoes amidation to form amide bonds, a crucial linkage in peptides and other biologically active molecules. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with an amine. researchgate.net

A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages. researchgate.netnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and onium salts such as HATU and HBTU. luxembourg-bio.com These reagents activate the carboxylic acid to form a more reactive species, which is then susceptible to nucleophilic attack by the amine. researchgate.net The choice of coupling reagent and additives can be critical, especially in peptide synthesis, to suppress side reactions like epimerization. researchgate.net For instance, the addition of 1-hydroxy-5-chlorobenzotriazole (Cl-HOBt) can help minimize the loss of stereochemical integrity. luxembourg-bio.com

The general principle of amide bond formation involves the reaction of an activated carboxylic acid with an amine. researchgate.net This activation can be achieved through various methods, including the use of coupling reagents that form highly reactive intermediates. rsc.org The resulting amide bond is a stable and essential functional group in many synthetic targets. researchgate.net

Reduction of the Carboxylic Acid Group to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, providing access to another set of valuable synthetic intermediates. The outcome of the reduction depends on the choice of reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the carboxylic acid all the way to the corresponding primary alcohol, 2-(2,5-dibenzyloxyphenyl)ethanol. youtube.com This is a powerful transformation that provides a route to compounds with a primary alcohol functionality.

More controlled reduction to the aldehyde, 2,5-dibenzyloxyphenylacetaldehyde, is also possible using specific reagents and conditions. This transformation allows for the introduction of an aldehyde group, which can then participate in a wide array of subsequent reactions, such as Wittig reactions or reductive aminations. organic-chemistry.org The conversion of a carboxylic acid to an aldehyde can sometimes be achieved in a two-step process, involving initial conversion to a reactive derivative followed by partial reduction. youtube.com

Modifications of the Aromatic Ring System

The benzene (B151609) ring of this compound is another key site for chemical modification, primarily through electrophilic and nucleophilic aromatic substitution reactions. minia.edu.egmasterorganicchemistry.com The existing substituents on the ring, the two benzyloxy groups and the acetic acid side chain, influence the position and feasibility of these substitutions.

Electrophilic Aromatic Substitution Patterns and Control

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the two benzyloxy groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance. uci.edu The acetic acid side chain is a deactivating group and a meta-director. mnstate.edu

The interplay of these directing effects determines the regioselectivity of electrophilic substitution. The powerful activating and directing influence of the benzyloxy groups will generally dictate the position of incoming electrophiles. uci.edu Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the benzyloxy groups. The general mechanism of EAS involves the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Reaction TypeReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-2,5-dibenzyloxyphenylacetic acid
HalogenationBr₂, FeBr₃4-Bromo-2,5-dibenzyloxyphenylacetic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-2,5-dibenzyloxyphenylacetic acid

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is generally less favorable than electrophilic substitution because the ring is electron-rich due to the benzyloxy groups. masterorganicchemistry.com SɴAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to nucleophilic attack. openstax.org

Cleavage and Deprotection of Benzyl (B1604629) Ether Linkages

The removal of the benzyl ether protecting groups from this compound to yield 2,5-dihydroxyphenylacetic acid (homogentisic acid) is a critical step in various synthetic pathways. The benzyl groups are valued for their stability across a range of acidic and basic conditions. However, their cleavage requires specific and often harsh reductive or oxidative methods. semanticscholar.orgmpg.de The most common and effective methods for this deprotection include catalytic hydrogenation, catalytic transfer hydrogenation, and cleavage using strong Lewis acids. semanticscholar.orgmpg.deorganic-chemistry.org

Catalytic Hydrogenation:

This is a widely used method for debenzylation due to its efficiency and clean reaction profile. youtube.com The process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is the most common catalyst for this transformation. youtube.comwikipedia.org The reaction proceeds by bubbling hydrogen gas through a solution of the protected compound and the catalyst. The benzyl group is converted to toluene (B28343) as a byproduct. youtube.com

The choice of solvent can influence the reaction rate, and the addition of a small amount of acid, such as acetic acid, can facilitate the debenzylation of aryl benzyl ethers. nih.gov For substrates with multiple reducible functional groups, careful control of reaction conditions is necessary to achieve selective deprotection. organic-chemistry.org For instance, functional groups like alkenes, alkynes, and nitro groups are generally more readily reduced than benzyl ethers. lzchemical.com

Catalytic Transfer Hydrogenation:

As an alternative to using pressurized hydrogen gas, catalytic transfer hydrogenation offers a safer and more convenient laboratory-scale method. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon. organic-chemistry.org Common hydrogen donors include 1,4-cyclohexadiene, formic acid, and ammonium (B1175870) formate. This method avoids the need for specialized high-pressure hydrogenation equipment.

Cleavage with Strong Acids:

Strong Lewis acids are effective reagents for cleaving benzyl ethers, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule. semanticscholar.orgorganic-chemistry.org Boron trichloride (B1173362) (BCl₃) is a powerful reagent for this purpose. Research has shown that a combination of BCl₃ and a cation scavenger, such as pentamethylbenzene, allows for a mild and chemoselective debenzylation of aryl benzyl ethers at low temperatures. This method is advantageous as it can tolerate a variety of other functional groups that might be sensitive to reduction. semanticscholar.org

Oxidative Cleavage:

Oxidative methods provide another route for benzyl ether deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, sometimes in conjunction with photoirradiation, to cleave benzyl ethers. organic-chemistry.orgresearchgate.net These methods are particularly useful when reductive conditions must be avoided. However, the reaction conditions must be carefully chosen as some oxidative agents can also react with other parts of the molecule. nih.gov

The table below summarizes various deprotection methods applicable to benzyl ethers, with conditions that are representative for the cleavage of the benzyl groups from this compound.

MethodReagents and CatalystTypical SolventsGeneral ConditionsNotes
Catalytic HydrogenationH₂, Palladium on carbon (Pd/C, 5-10%)Ethanol, Methanol, Ethyl acetate, Acetic acidRoom temperature to 60 °C, 1 atm H₂ to higher pressuresA highly effective and common method. The addition of acid can accelerate the reaction. wikipedia.orgnih.gov
Catalytic Transfer HydrogenationAmmonium formate, Palladium on carbon (Pd/C)Methanol, EthanolReflux temperatureAvoids the use of hydrogen gas, making it safer for standard laboratory setups. organic-chemistry.org
Lewis Acid CleavageBoron trichloride (BCl₃), Pentamethylbenzene (cation scavenger)Dichloromethane (DCM)Low temperatures (e.g., -78 °C to room temperature)Highly chemoselective and useful for substrates with hydrogenation-sensitive groups. semanticscholar.org
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Dichloromethane/Water, Acetonitrile (B52724)Room temperature, often with visible light irradiationAn alternative to reductive methods, suitable for specific substrates. organic-chemistry.orgresearchgate.net

Applications of 2,5 Dibenzyloxyphenylacetic Acid in the Synthesis of Complex Molecular Architectures

Utilization as a Key Intermediate in Natural Product Synthesis

The synthesis of natural products often requires the careful orchestration of multiple chemical transformations. The structure of 2,5-dibenzyloxyphenylacetic acid, with its masked phenol (B47542) groups and a reactive carboxylic acid, makes it an attractive starting point or intermediate in the assembly of complex natural molecules.

Contributions to Polyketide Assembly

Polyketides represent a large and structurally diverse class of natural products with a wide array of biological activities. nih.gov Their biosynthesis involves the sequential condensation of simple carboxylate units, a process mimicked in chemical synthesis. nih.gov While direct evidence of the incorporation of this compound into polyketide chains is not extensively documented, its structural motif is present in various natural products. The phenylacetic acid unit can, in principle, serve as a starter unit in engineered polyketide synthase (PKS) systems or be incorporated through chemical synthesis. nih.gov

The benzyl (B1604629) ethers in this compound serve as robust protecting groups for the hydroxyl functions, which are common in polyketide-derived natural products. These protecting groups are stable to a wide range of reaction conditions used in chain elongation and modification steps. Subsequent debenzylation, typically under reductive conditions, can then unmask the hydroquinone (B1673460) moiety at a late stage of the synthesis, a strategy often employed to avoid unwanted oxidation or side reactions of the free phenols.

Role in the Elaboration of Bioactive Metabolites

Beyond the realm of polyketides, this compound can be a precursor to various bioactive metabolites. The core structure is reminiscent of intermediates used in the synthesis of compounds with antioxidant and other biological properties. For instance, the synthesis of certain bromophenol natural products, which are known for their antioxidant activities, involves intermediates with protected hydroxyl groups that are later deprotected. google.com

The general strategy involves utilizing the carboxylic acid function for chain extension or coupling reactions, while the protected hydroquinone core is carried through the synthetic sequence. The final deprotection step then yields the target bioactive metabolite. This approach allows for the late-stage introduction of a potentially reactive hydroquinone system, which is often crucial for the biological activity of the final product.

Development of Novel Heterocyclic Systems and Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of this compound can be harnessed to construct novel heterocyclic frameworks. The carboxylic acid group can be readily converted into an acid chloride, amide, or ester, which can then participate in cyclization reactions.

For example, condensation of the corresponding acid hydrazide with various electrophiles can lead to the formation of five- and six-membered heterocyclic rings. uobaghdad.edu.iq While specific examples starting from this compound are not prevalent in general literature, the chemical principles are well-established. The protected hydroquinone ring can influence the electronic properties and reactivity of the molecule, potentially leading to novel heterocyclic systems with unique properties. The synthesis of 1,4,2,5-dithiadiazines from related aminosulphines demonstrates the potential for forming complex heterocyclic systems from functionalized aromatic precursors. youtube.com

Precursor in the Synthesis of Pharmacologically Relevant Compounds (General, non-clinical)

The structural motif of a substituted phenylacetic acid is found in numerous pharmacologically active compounds. 2,5-Diketopiperazines, which are cyclic dipeptides, represent a class of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net These are often synthesized from α-amino acids. While not a direct precursor in the traditional sense, the phenylacetic acid moiety of this compound can be incorporated into more complex structures that form the basis of such pharmacologically relevant scaffolds.

Advanced Analytical Methods for the Research and Characterization of 2,5 Dibenzyloxyphenylacetic Acid

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for separating 2,5-Dibenzyloxyphenylacetic acid from reaction mixtures and for assessing its purity. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Resolution Liquid Chromatography (HPLC) for Purity Profiling

High-Resolution Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobicity of the components in the sample. Due to its significant nonpolar character imparted by the two benzyl (B1604629) groups, this compound is expected to be well-retained on such a column.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of all components, from polar impurities to the less polar target compound. The retention time of this compound is a key parameter for its identification under specific chromatographic conditions.

Purity is assessed by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all detected peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak. The use of a diode-array detector (DAD) can further enhance the analysis by providing UV spectra of the eluting peaks, which can help in identifying and differentiating impurities. The development of a robust HPLC method is crucial for the quality control of this compound, ensuring that it meets the stringent purity requirements for its intended applications.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 9.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ceon.rs For volatile and thermally stable compounds, GC-MS is an invaluable tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound.

Due to the carboxylic acid functional group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester, for instance, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a molecular fingerprint and allowing for confident identification. By taking aliquots from a reaction mixture at different time points and analyzing them by GC-MS, researchers can track the consumption of reactants and the formation of this compound, thereby optimizing reaction conditions.

Spectroscopic Approaches for Structural Confirmation and Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of this compound. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the phenylacetic acid core and the benzyl protecting groups, as well as a characteristic signal for the methylene (B1212753) protons of the acetic acid side chain. The integration of these signals gives the relative number of protons in each environment, and the splitting patterns (multiplicities) reveal the connectivity between neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the total number of carbon atoms. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl), providing further structural confirmation.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous evidence for the proposed structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)~11-12Singlet (broad)
Aromatic (Benzyl groups)7.2-7.5Multiplet
Aromatic (Phenylacetic core)6.8-7.1Multiplet
Methylene (-CH₂-Ph)~5.0Singlet
Methylene (-CH₂-COOH)~3.6Singlet

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The fragmentation pattern of this compound would likely show the loss of the benzyl groups and the carboxylic acid moiety, providing evidence for the presence of these functional groups and their arrangement within the molecule. This fragmentation analysis serves as a complementary method to NMR for structural elucidation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), the C-O stretches of the ether linkages, and the C-H stretches and C=C bends of the aromatic rings.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide complementary information to the IR spectrum, with strong signals expected for the aromatic ring vibrations. nih.gov Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1680-1720Strong, Sharp
C=C (Aromatic)1450-1600Medium to Weak
C-O (Ether)1200-1300Strong
C-O (Carboxylic Acid)1210-1320Strong

Quantitative Analytical Methodologies in Synthetic Chemistry

The accurate quantification of this compound is paramount for monitoring reaction progress, determining purity, and ensuring the reproducibility of synthetic protocols. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for these purposes.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. The ratio of these solvents can be optimized in an isocratic or gradient elution to achieve the best separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

The development of such a method requires careful optimization of several parameters to ensure accurate and reliable results. These parameters include the pH of the mobile phase, the flow rate, and the column temperature. For instance, a change in pH can affect the ionization state of the carboxylic acid group, thereby influencing its retention time on the column.

A hypothetical example of HPLC data for the analysis of a synthesized batch of this compound is presented below:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Retention Time ~ 5.8 minutes
Purity (by area %) 98.5%

This table represents a hypothetical data set for illustrative purposes.

Method Validation Principles for Chemical Research

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. The principles of method validation are crucial in synthetic chemistry to ensure that the data generated is accurate, precise, and reproducible. nist.gov These principles, as outlined by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound synthesis, this would involve demonstrating that the HPLC peak for the product is well-resolved from the peaks of starting materials like 2,5-dihydroxyphenylacetic acid and benzyl bromide, as well as any reaction byproducts.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically determined by preparing a series of standards of known concentrations and plotting the instrument response against the concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a sample with a known amount of the analyte and measuring the recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of typical validation parameters for an HPLC method for this compound is provided in the table below:

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%1.2%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3

This table represents hypothetical validation data for illustrative purposes.

The rigorous application of these analytical methodologies and validation principles ensures the quality and reliability of the data in the research and synthesis of this compound, forming the bedrock of sound scientific investigation.

Mechanistic Investigations of Reactions Involving 2,5 Dibenzyloxyphenylacetic Acid

Elucidation of Reaction Pathways and Transition States

A thorough review of available scientific literature indicates a lack of specific studies focused on the elucidation of reaction pathways and transition states for reactions directly involving 2,5-dibenzyloxyphenylacetic acid. Research in this specific area appears to be limited. However, the following sections describe established methodologies that would be appropriate for such investigations, drawing parallels from studies on related substituted phenylacetic acids.

Application of Isotopic Labeling Studies

No specific isotopic labeling studies for this compound have been reported in the surveyed literature.

Isotopic labeling is a powerful technique for tracing the fate of atoms or functional groups throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. In the context of this compound, this could involve synthesizing isotopically labeled versions of the molecule. For instance, labeling the carboxylic acid group with carbon-13 (¹³C) or oxygen-18 (¹⁸O) would allow researchers to follow its path during decarboxylation or esterification reactions. Similarly, deuterium (B1214612) (²H) labeling of the benzylic protons could help determine if a C-H bond is broken in the rate-determining step of an oxidation or substitution reaction. The analysis is typically carried out using mass spectrometry or NMR spectroscopy to detect the location of the isotopic label in the products.

Kinetic Studies of Reaction Processes

There are no specific kinetic studies reported for reactions involving this compound in the available literature.

Kinetic studies are fundamental to understanding reaction mechanisms by providing information about the reaction rate and its dependence on the concentration of reactants, catalysts, and temperature. For a hypothetical reaction of this compound, such as its oxidation or cyclization, a kinetic study would involve systematically varying the concentrations of the reactants and observing the effect on the reaction rate. This allows for the determination of the reaction order with respect to each component, which is crucial for formulating a rate law. The rate law, in turn, provides insights into the molecularity of the rate-determining step. Furthermore, by conducting the reaction at different temperatures, the activation parameters (activation energy, enthalpy, and entropy of activation) can be determined, offering deeper understanding of the transition state. For example, studies on the oxidation of substituted benzyl (B1604629) alcohols have utilized kinetic data to propose mechanisms. core.ac.uk Similarly, the kinetics of oxidation of substituted phenolic compounds have been investigated to understand the influence of substituents on reaction rates. mdpi.com

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Specific computational chemistry and molecular modeling studies on this compound are not available in the reviewed scientific literature. The following sections outline how these computational methods could be applied to investigate its reactivity.

Density Functional Theory (DFT) Calculations on Reaction Intermediates

No DFT calculations specifically targeting reaction intermediates of this compound have been published.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of reaction mechanisms, DFT calculations are invaluable for determining the geometries and energies of reactants, products, transition states, and intermediates. For a potential reaction of this compound, DFT could be used to model the structures of proposed intermediates, such as carbocations, radicals, or metal-complexed species. By calculating the relative energies of these intermediates and the energy barriers for their formation and subsequent reactions, the most plausible reaction pathway can be identified. For instance, DFT calculations have been used to explore reaction pathways in copper-catalyzed decarboxylative alkynylation and gold-catalyzed benzylation of aryl boronic acids. researchgate.netresearchgate.net These studies demonstrate the power of DFT in rationalizing experimentally observed outcomes and predicting reactivity.

Molecular Dynamics Simulations of Compound Interactions

There are no published molecular dynamics (MD) simulations focusing on the interactions of this compound.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or other reactants, over time. For this compound, MD simulations could be employed to study its conformational preferences in different solvents, which can influence its reactivity. Furthermore, MD simulations can be used to investigate the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that may play a crucial role in the formation of reactant complexes or the stabilization of transition states. nih.gov By simulating the system at the atomic level, MD can provide insights into the role of the solvent in the reaction mechanism, for example, by analyzing the solvent shell structure around the reacting species. While direct studies on the target compound are absent, MD simulations have been used to investigate the mobility of molecules in liquid-assisted environments and to predict acidity constants in complex media, showcasing the potential of this technique. nih.govchemrxiv.org

Future Research Trajectories and Innovations with 2,5 Dibenzyloxyphenylacetic Acid

Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research into the synthesis of 2,5-Dibenzyloxyphenylacetic acid should prioritize the development of sustainable and environmentally benign methodologies. Current synthetic approaches likely rely on classical etherification and oxidation reactions, which may involve harsh reagents and generate significant waste.

Future strategies could focus on:

Catalytic C-H Activation/Functionalization: Direct functionalization of the phenyl ring would circumvent the need for pre-functionalized starting materials, reducing step count and improving atom economy.

Biocatalysis: The use of enzymes, such as laccases or peroxidases, for the selective oxidation of a suitable precursor could offer a highly efficient and environmentally friendly route to the carboxylic acid moiety.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like supercritical fluids, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. A comparative analysis of potential green solvents is presented in Table 1.

Table 1: Comparison of Potential Green Solvents for the Synthesis of this compound

Solvent TypePotential AdvantagesPotential Challenges
Supercritical CO₂Non-toxic, non-flammable, easily removableRequires high pressure, limited polarity
Ionic LiquidsLow vapor pressure, tunable propertiesPotential toxicity, difficult to purify
Deep Eutectic SolventsBiodegradable, low cost, easy to prepareHigh viscosity, limited thermal stability

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The integration of the synthesis of this compound into flow chemistry platforms represents a significant area for future innovation.

Key research directions include:

Multi-step Telescoped Synthesis: Designing a continuous flow process where multiple synthetic steps are "telescoped" together without the need for intermediate purification would dramatically increase efficiency.

In-line Purification and Analysis: Incorporating in-line purification techniques, such as solid-phase extraction or membrane separation, and real-time analytical monitoring (e.g., FT-IR, UV-Vis) would enable a fully automated and optimized synthesis.

Microreactor Technology: Utilizing microreactors can provide superior heat and mass transfer, leading to higher yields and selectivities, particularly for exothermic reactions that may be involved in the synthesis. The potential impact of flow chemistry on the synthesis of this compound is summarized in Table 2.

Table 2: Potential Improvements in the Synthesis of this compound using Flow Chemistry

ParameterTraditional Batch SynthesisProjected Flow Chemistry Synthesis
Reaction TimeHours to daysMinutes to hours
YieldModerate to goodPotentially higher and more consistent
SafetyRisks associated with handling large volumes of reagentsEnhanced safety due to small reaction volumes
ScalabilityDifficult and non-linearLinear and predictable

Exploration in Materials Science and Polymer Chemistry Applications

The structural features of this compound, particularly the aromatic core and the carboxylic acid functionality, make it an intriguing building block for novel materials and polymers. The bulky benzyl (B1604629) groups could impart unique solubility and processing characteristics to resulting polymers.

Future research could explore:

Polyester and Polyamide Synthesis: The carboxylic acid group can be readily polymerized with diols or diamines to form polyesters and polyamides. The rigid phenylenediacetic acid core would likely result in polymers with high thermal stability and interesting mechanical properties.

Functional Coatings and Films: The potential for this compound to be incorporated into functional coatings and films is significant. The aromatic rings can contribute to desirable optical or electronic properties, and the carboxylic acid can be used for adhesion to substrates.

Dendrimer and Hyperbranched Polymer Construction: The molecule could serve as a core or a branching unit in the synthesis of complex macromolecular architectures like dendrimers and hyperbranched polymers, which have applications in drug delivery and catalysis.

Potential for Derivatization in Chemical Biology Probe Development

Chemical probes are essential tools for elucidating biological processes. The this compound scaffold could be derivatized to create novel probes with specific functionalities.

Promising avenues for research include:

Fluorescent Labeling: The phenylacetic acid moiety can be coupled to fluorescent dyes. The dibenzyloxy substituents could be modified to tune the photophysical properties of the resulting probe or to introduce specific targeting ligands.

Bioorthogonal Chemistry: The carboxylic acid provides a handle for conjugation to biomolecules via bioorthogonal "click" chemistry reactions. This would allow for the specific labeling of proteins, nucleic acids, or other cellular components.

Photoaffinity Labeling: Introduction of a photoreactive group, such as a diazirine or an aryl azide, onto the aromatic ring would enable the development of photoaffinity probes for identifying protein-ligand interactions. The potential derivatization of this compound for chemical biology applications is outlined in Table 3.

Table 3: Potential Derivatizations of this compound for Chemical Biology Probes

Functional Group AdditionPotential ApplicationRationale
Fluorophore (e.g., Fluorescein, Rhodamine)Cellular imagingCovalent attachment via the carboxylic acid for visualizing biological targets.
Azide or AlkyneBioorthogonal labelingEnables "click" chemistry for specific conjugation to biomolecules in a complex biological environment.
Diazirine or Aryl AzidePhotoaffinity labelingAllows for light-induced covalent crosslinking to interacting proteins for target identification.

Q & A

Q. What are the key synthetic routes for preparing 2,5-dibenzyloxyphenylacetic acid with high purity?

The synthesis typically involves selective benzylation of phenolic hydroxyl groups followed by functionalization of the acetic acid moiety. A common method includes:

Protection of hydroxyl groups : Benzyl bromide is used to protect phenolic -OH groups under basic conditions (e.g., K₂CO₃/DMF).

Acetic acid chain introduction : Friedel-Crafts acylation or alkylation with bromoacetic acid derivatives.

Deprotection : Selective removal of benzyl groups via catalytic hydrogenation (Pd/C, H₂) .
Critical parameters : Reaction temperature (60–80°C for benzylation), solvent polarity (DMF for solubility), and catalyst efficiency (Pd/C particle size for hydrogenolysis).

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm (integration for 2,5-substitution). Benzyloxy groups show characteristic peaks at δ 4.9–5.1 ppm (-OCH₂Ph).
    • ¹³C NMR : Carboxylic acid carbon at δ ~170–175 ppm; benzyloxy carbons at δ ~70–75 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-O-C of benzyl ethers) .
  • Mass spectrometry : Molecular ion peak at m/z corresponding to C₂₂H₂₀O₄ (exact mass requires calculation based on substituents) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in hydrogen bonding patterns observed in its crystal structure?

X-ray crystallography reveals dimer formation via O-H···O hydrogen bonds (R₂²(8) motifs) between carboxylic acid groups. Conflicting data may arise from:

  • Polymorphism : Solvent-dependent crystallization (e.g., chloroform vs. ether) alters packing.
  • Disorder in side chains : Use high-resolution data (e.g., synchrotron radiation) and refine with restraints for C-C bond lengths (target σ < 0.006 Å) .
    Example : In 3-(2,5-dimethoxyphenyl)propionic acid, dimer stacking along the b-axis shows parallel benzene planes (offset: 4.31 Å), with inter-dimer dihedral angles of 85.33° .

Q. How do steric effects of benzyloxy groups influence reactivity in cross-coupling reactions?

  • Steric hindrance : Bulky benzyl groups reduce accessibility to the aromatic ring, limiting Suzuki-Miyaura coupling yields.
  • Mitigation strategies :
    • Use Pd(PPh₃)₄ with electron-rich arylboronic acids.
    • Optimize temperature (80–100°C) and solvent (toluene/EtOH) to enhance catalytic turnover .
      Data : Substituted analogs (e.g., 3,5-difluorophenylacetic acid) show 10–15% lower yields in coupling reactions compared to non-bulky derivatives .

Q. What methodologies assess its potential as a precursor for bioactive molecules?

  • Esterification/Amidation : React with alcohols or amines (e.g., DCC/DMAP coupling) to generate prodrugs.
  • Biological screening :
    • Enzyme inhibition : Test against cyclooxygenase (COX) or tyrosinase, comparing IC₅₀ values to salicylic acid derivatives .
    • Antioxidant assays : DPPH radical scavenging (typical IC₅₀ range: 50–100 µM for phenolic acids) .
      Case study : Homogentisic acid (structurally similar) shows antioxidant activity via chelation of redox-active metals .

Key Research Gaps

  • Conformational dynamics : MD simulations needed to study benzyloxy group rotation barriers.
  • Biological relevance : Limited data on cytotoxicity and metabolic stability in cell models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.